![molecular formula C20H14ClN3O2 B4310579 2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310579.png)
2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
説明
2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14ClN3O2 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0774544 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaic Properties
This compound, along with its derivatives, has been studied for its potential in photovoltaic applications. Research indicates that films made from this compound, when used in organic–inorganic photodiode fabrication, exhibit notable photovoltaic properties. The compound shows promise in improving the diode parameters, which is crucial for the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The compound's structural and optical properties have been extensively researched. Studies have revealed that when formed into thin films, it displays nanocrystalline structures dispersed in an amorphous matrix. The optical properties, determined by spectrophotometer measurements, highlight its potential in various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrical and Dielectric Properties
Research into the electrical and dielectrical properties of this compound, especially in thin film form, has been conducted. The findings suggest a correlation between the presence of the chlorophenyl group and the electrical properties of the compound, which is significant in developing materials for electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Cor
rosion InhibitionThe compound has been evaluated for its role in corrosion inhibition, specifically for copper in acidic environments. Studies suggest that it acts as a mixed kind inhibitor, forming a protective coating on copper surfaces, which is vital for extending the lifespan of metal components in corrosive conditions (Eldesoky et al., 2019).
Synthesis and Chemical Reactivity
The compound is also the focus of research in synthetic chemistry, where its reactivity and the potential for creating diverse derivatives are explored. These studies contribute to the development of novel organic compounds with potential applications in various fields, including medicinal chemistry (Ibrahim & Badran, 2020).
Antitumor Potential
Some derivatives of this compound have been investigated for their antitumor properties. Research in this area is crucial for the development of new chemotherapeutic agents. The structural modifications and substitutions on the quinoline nucleus are key factors in enhancing their cytotoxic activity against various cancer cell lines (Fouda, 2017).
Crystal Structure Analysis
The crystal structure of various derivatives of this compound has been determined, which is essential for understanding its chemical behavior and potential applications in material science (Wang, Shi, Tu, & Yao, 2004).
特性
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-24-15-9-5-3-7-12(15)18-17(20(24)25)16(13(10-22)19(23)26-18)11-6-2-4-8-14(11)21/h2-9,16H,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCZTSIYXYOOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-AMINO-4-(5-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4310502.png)
![4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE](/img/structure/B4310506.png)
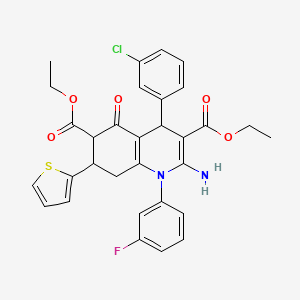
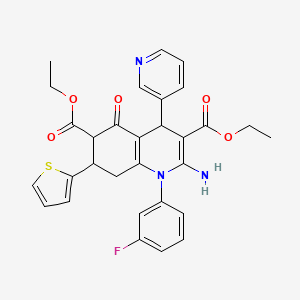
![methyl 5-amino-6-cyano-7-(2,5-dimethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310522.png)
![methyl 5-amino-6-cyano-7-(3-methoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310527.png)
![2,3-BIS{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}NAPHTHOQUINONE](/img/structure/B4310539.png)
![N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4310544.png)
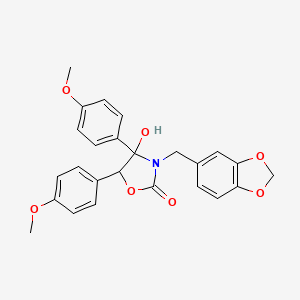
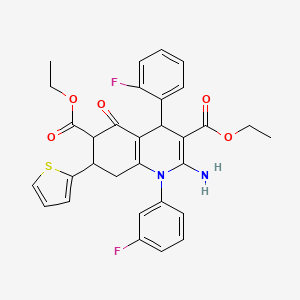
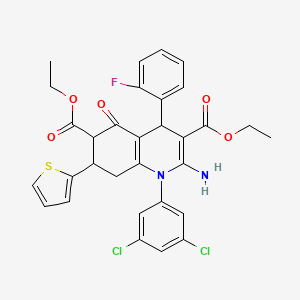
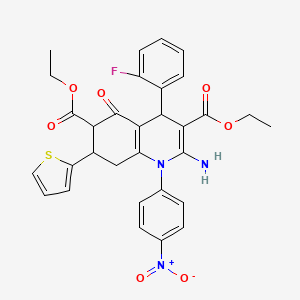
![DIETHYL 2-AMINO-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4310564.png)
![2'-amino-6-chloro-1'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310571.png)
